2-(3-chlorocarbazol-9-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-chlorocarbazol-9-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c15-9-5-6-13-11(7-9)10-3-1-2-4-12(10)16(13)8-14(17)18/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHAVOPWTWFXGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CC(=O)O)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorocarbazol-9-yl)acetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the carbazole derivative with a suitable acetic acid precursor.
Another method involves the electrochemical oxidation of mixtures containing carbazole and 2-(9H-carbazol-9-yl)acetic acid monomers in acetonitrile solutions . This process leads to the deposition of polymer films, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The Suzuki–Miyaura coupling reaction is particularly suitable for industrial applications due to its mild reaction conditions and functional group tolerance . Additionally, electrochemical methods can be scaled up for industrial production, providing a versatile approach to synthesizing this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorocarbazol-9-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using suitable oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.
Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and silver oxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce reduced carbazole derivatives. Substitution reactions can result in the formation of various substituted carbazole compounds.
Scientific Research Applications
2-(3-chlorocarbazol-9-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of conducting polymers and other advanced materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-(3-chlorocarbazol-9-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it an effective hole transport material in photovoltaic applications . Additionally, its chemical properties enable it to interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural analogs and their substituent effects:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent in this compound reduces electron density on the carbazole ring compared to the unsubstituted parent compound (2-(9H-carbazol-9-yl)acetic acid). This is expected to lower oxidation potentials during electropolymerization, as seen in analogous chlorinated aromatics .
- Solubility and Bioactivity: Amino-substituted analogs (e.g., 2-(3-amino-9H-carbazol-9-yl)acetic acid) exhibit higher solubility in aqueous media due to protonation of the NH₂ group, whereas the chloro derivative may require polar aprotic solvents for dissolution .
- Steric and Conformational Effects : Bulky substituents like the fluorenylmethoxycarbonyl (Fmoc) group in 2-[4-(9H-fluoren-9-yl)piperazinyl]acetic acid introduce steric hindrance, limiting reactivity at the acetic acid moiety. In contrast, the chloro group in this compound imposes minimal steric effects .
Physicochemical Properties
Table: Spectral and Crystallographic Comparisons
Key Findings:
- FTIR Shifts : The chlorine atom’s electron-withdrawing effect increases the carbonyl stretching frequency (C=O) compared to the unsubstituted compound, as observed in related halogenated acetic acids .
- UV-Vis Absorption : The chloro substituent likely induces a red shift in UV-Vis spectra due to extended π-conjugation and electron deficiency, similar to chlorinated polycarbazoles .
- Crystallinity : The unsubstituted carbazole-acetic acid derivative forms a stable crystalline lattice, as confirmed by single-crystal X-ray diffraction (space group P1̄, mean C–C bond length = 1.39 Å) . Chlorination may reduce crystallinity due to increased molecular asymmetry.
Q & A
Q. What synthetic methodologies are recommended for achieving regioselective chlorination in 2-(carbazol-9-yl)acetic acid derivatives?
- Methodological Answer : Regioselective halogenation of carbazole derivatives often employs electrophilic substitution under controlled conditions. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid achieves high regioselectivity at the 3-position due to electronic and steric effects . Adapting this method for chlorination:
Dissolve 2-(carbazol-9-yl)acetic acid in glacial acetic acid.
Add a stoichiometric amount of chlorine gas or chlorinating agent (e.g., -chlorosuccinimide) dropwise at 0–5°C.
Monitor reaction progress via HPLC or TLC.
- Key Parameters :
| Parameter | Value/Note |
|---|---|
| Solvent | Acetic acid |
| Temperature | 0–5°C |
| Reaction time | 1–2 hours |
| Work-up | Neutralize with NaHCO₃, precipitate |
Q. How can spectroscopic techniques distinguish 2-(3-chlorocarbazol-9-yl)acetic acid from its non-chlorinated analog?
- Methodological Answer :
- ¹H NMR : The chloro substituent deshields adjacent protons, causing upfield/downfield shifts. For example, in 2-(carbazol-9-yl)acetic acid, aromatic protons resonate at δ 7.2–8.5 ppm ; chlorination alters splitting patterns.
- Mass Spectrometry : Expect at m/z 274.07 (C₁₄H₁₁ClNO₂) with isotopic peaks (³⁵Cl/³⁷Cl ratio ≈ 3:1).
- IR Spectroscopy : C–Cl stretch appears at 550–600 cm⁻¹.
Q. What safety protocols are critical when handling chlorinated carbazole derivatives?
- Methodological Answer :
- PPE : Use impermeable gloves (e.g., nitrile), safety goggles, and lab coats .
- Ventilation : Employ fume hoods with ≥0.5 m/s face velocity.
- Waste Disposal : Collect halogenated waste separately in amber glass containers.
Advanced Research Questions
Q. How does the 3-chloro substituent influence the hydrogen-bonding network in crystalline 2-(carbazol-9-yl)acetic acid derivatives?
- Methodological Answer : Single-crystal X-ray diffraction reveals that the parent compound (2-(carbazol-9-yl)acetic acid) forms centrosymmetric dimers via O–H···O hydrogen bonds (2.62 Å, 169°) . Chlorination at the 3-position may:
Reduce basicity of the carbazole nitrogen, weakening N–H···O interactions.
Alter packing motifs due to steric bulk and electronic effects.
- Comparative Crystallographic Data :
| Parameter | Parent Compound | 3-Chloro Derivative (Predicted) |
|---|---|---|
| Space group | C2/c | P2₁/c |
| H-bond length (Å) | 2.62 | 2.55–2.70 |
| Dihedral angle (°) | 78.15 | 75–85 |
Q. What computational approaches can predict the electronic effects of 3-chloro substitution on carbazole’s aromatic system?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model:
Electrostatic Potential Maps : Visualize electron-deficient regions at the chloro-substituted position.
Frontier Molecular Orbitals : Compare HOMO-LUMO gaps to assess reactivity changes.
- Reference Data :
For 3-bromo-4-methoxyphenylacetic acid, the C–Br bond reduces HOMO energy by 0.8 eV, increasing electrophilicity .
Q. How do solvent polarity and temperature affect the tautomeric equilibrium of this compound?
- Methodological Answer :
- Variable-Temperature NMR : Monitor keto-enol tautomerism in DMSO-d₆ vs. CDCl₃.
- Thermodynamic Parameters : Calculate ΔG using van’t Hoff plots (lnK vs. 1/T).
- Expected Trend : Polar solvents stabilize the enol form via H-bonding, while nonpolar solvents favor the keto form.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for chlorocarbazole syntheses using different catalysts?
- Methodological Answer : Conflicting yields may arise from:
Catalyst Purity : Trace metals in FeCl₃ vs. AlCl₃ alter reaction pathways.
Byproduct Formation : Use LC-MS to identify side products (e.g., di-chlorinated species).
- Case Study : FeCl₃-catalyzed chlorination of carbazole derivatives yields 65–70% mono-chlorinated product, while AlCl₃ gives 50–55% with higher di-chlorinated contamination .
Tables for Key Comparisons
Q. Table 1. Synthetic Routes for Halogenated Carbazole Derivatives
| Method | Reagent | Yield (%) | Regioselectivity | Reference |
|---|---|---|---|---|
| Electrophilic Br₂ | Br₂ in AcOH | 85 | 3-Bromo | |
| NCS in DCM | -Chlorosuccinimide | 70 | 3-Chloro | Predicted |
Q. Table 2. Spectroscopic Signatures of Key Functional Groups
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C–Cl | 550–600 | – |
| Carbazole N–H | 3400–3300 | 10.2–10.5 (broad) |
| COOH | 2500–3300 | 12.1–12.5 (broad) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
